molecular formula C23H20N2O2S B3941138 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide

Cat. No. B3941138
M. Wt: 388.5 g/mol
InChI Key: MTOFPKSKFRWAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide, also known as BZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a benzamide derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide has been reported to inhibit the activity of tubulin, a protein involved in cell division. This inhibition leads to the arrest of the cell cycle and ultimately cell death. N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide has been reported to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide has also been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide has been reported to exhibit fluorescent properties, making it a potential probe for the detection of heavy metal ions in water.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide in lab experiments is its high purity, which ensures reproducibility of results. N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide. One potential direction is to investigate the structure-activity relationship of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide and its derivatives to identify more potent anticancer agents. Another potential direction is to explore the use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide as a fluorescent probe for the detection of heavy metal ions in water. Additionally, further studies are needed to investigate the potential toxicity of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide and its derivatives and to develop safe handling and disposal protocols.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In environmental science, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide has been studied for its potential as a fluorescent probe for the detection of heavy metal ions in water.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-2-14-27-19-7-5-6-17(15-19)22(26)24-18-12-10-16(11-13-18)23-25-20-8-3-4-9-21(20)28-23/h3-13,15H,2,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOFPKSKFRWAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.